molecular formula C13H20FNO3S B2708438 N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946265-59-4

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No. B2708438
CAS RN: 946265-59-4
M. Wt: 289.37
InChI Key: IYCKWAWYXIGPMH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a selective activator of the enzyme soluble guanylyl cyclase (sGC).

Scientific Research Applications

Synthesis and Biological Activity

N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide belongs to a class of compounds explored for their potential in various applications, including antimicrobial activities. For instance, sulfonate derivatives have been synthesized and evaluated for their antimicrobial efficacy. While not directly mentioning this compound, related compounds like N-sulfonated quaternary ammonium salts demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of sulfonate derivatives in biologically active applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science and Polymers

In material science, sulfonamide derivatives are utilized to modify the solubility and thermal response of polymers. For example, modifications in the spacer group of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s influence their solubility in water and response to aqueous salt solutions, indicating the utility of sulfonamide structures in designing thermoresponsive materials (Hildebrand, Laschewsky, & Wischerhoff, 2016). This aspect underscores the relevance of sulfonamide derivatives in polymer chemistry for applications such as fuel cells and biomedical devices.

Fuel Cell Technology

In the context of fuel cell technology, sulfonated poly(arylene ether sulfone)s incorporating structures similar to this compound have shown promising properties. These polymers exhibit high proton conductivity, essential for efficient fuel cell operation, demonstrating the critical role of sulfonamide derivatives in enhancing the performance of proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Catalysis

Sulfonamide derivatives are also explored in catalysis, where their unique properties facilitate various chemical reactions. For instance, N-sulfonated Brönsted acidic catalysts have been developed to promote efficient synthesis of polyhydroquinoline derivatives, showcasing the versatility of sulfonamide compounds in catalytic applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

Furthermore, sulfonamide structures are investigated for environmental applications, such as in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols in water samples. This demonstrates the potential of sulfonamide derivatives in environmental monitoring and remediation efforts (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

N-butan-2-yl-3-(4-fluorophenoxy)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-3-11(2)15-19(16,17)10-4-9-18-13-7-5-12(14)6-8-13/h5-8,11,15H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCKWAWYXIGPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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